3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole
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Overview
Description
3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxyisoxazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This oxime is then cyclized to the isoxazole ring using an oxidizing agent like iodine or bromine under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-[3-(benzyloxy)phenyl]-5-oxo-isoxazole.
Reduction: Formation of 3-[3-(benzyloxy)phenyl]-5-aminoisoxazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Benzyloxy)phenyl]-5-hydroxyisoxazole
- 3-[3-(Benzyloxy)phenyl]-5-aminoisoxazole
- 3-[3-(Benzyloxy)phenyl]-5-oxo-isoxazole
Uniqueness
3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and selectivity in its interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H13NO3/c18-16-10-15(17-20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 |
InChI Key |
XARQPTRNKNNUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=O)ON3 |
Origin of Product |
United States |
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